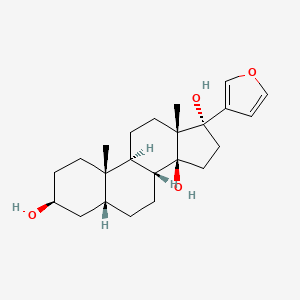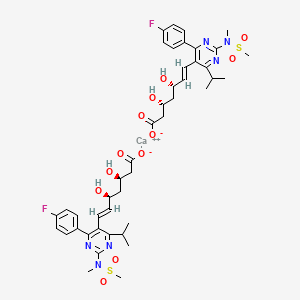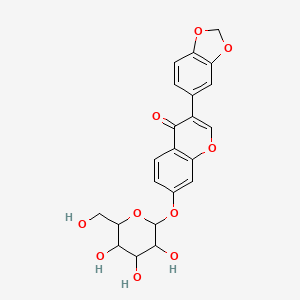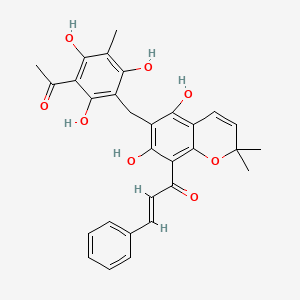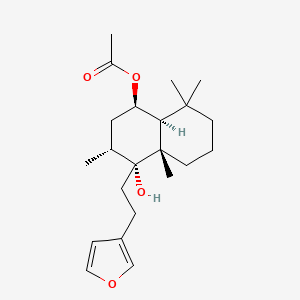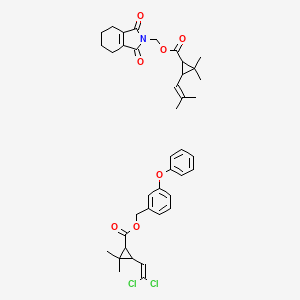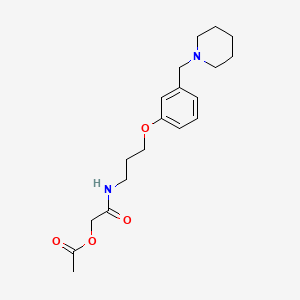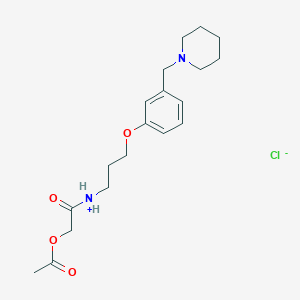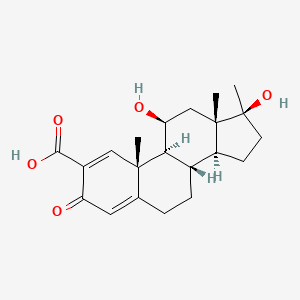
Propoxat
Übersicht
Beschreibung
Propoxat ist eine chemische Verbindung mit dem IUPAC-Namen Propyl-1-(1-Phenylethyl)-1H-imidazol-5-carboxylat. Es ist ein nicht vermarktetes Anästhetikum, das mit Etomidat und Metomidat verwandt ist. Obwohl es nicht zur Behandlung von Menschen eingesetzt wird, wurde es als Anästhetikum bei Fischen verwendet .
Wissenschaftliche Forschungsanwendungen
Propoxat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Anästhetikum für Fische: This compound zeigt anästhetische Eigenschaften bei Fischen, wodurch es aufgrund seiner schnellen Induktions- und Erholungszeit für kurzzeitige Eingriffe geeignet ist.
Werkzeug zur Untersuchung der Funktion des Nervensystems: Seine anästhetischen Eigenschaften ermöglichen es Forschern, Fische vorübergehend zu immobilisieren, während sie die elektrische Aktivität im Nervensystem aufzeichnen, was die Untersuchung neuronaler Pfade und Reaktionen auf Reize erleichtert.
Potenzielles alternatives Anästhetikum: This compound wird als potenzielles alternatives Anästhetikum zu einigen gängigen Anästhetika untersucht, die Nachteile haben könnten, wie z. B. längere Erholungszeit oder negative Auswirkungen auf die Fischgesundheit.
Wirkmechanismus
Der genaue Mechanismus, durch den this compound bei Fischen Anästhesie induziert, ist unklar. Es wird vermutet, dass es durch Modulation spezifischer Neurotransmitterrezeptoren im Gehirn wirkt, ähnlich wie Etomidat und Metomidat. Diese Anästhetika sind dafür bekannt, die GABA_A-Rezeptoraktivität zu verstärken, die Chloridionenleitfähigkeit zu erhöhen und zu inhibitorischen postsynaptischen Strömen zu führen, was letztendlich die neuronale Aktivität hemmt .
Wirkmechanismus
Mode of Action
The exact mode of action of Propoxate remains unclear. Given its structural similarity to Etomidate and Metomidate, it is hypothesized that Propoxate might act by modulating specific neurotransmitter receptors in the brain. This modulation could potentially alter neuronal activity, leading to anesthetic effects
Pharmacokinetics
Information on the pharmacokinetics of Propoxate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. For instance, Etomidate exhibits rapid onset of action and short duration of effect, which are desirable properties for an anesthetic
Biochemische Analyse
Biochemical Properties
It is known that Propoxate is a potent anaesthetic, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in the regulation of nervous system function .
Cellular Effects
The cellular effects of Propoxate are primarily related to its role as an anaesthetic. It likely influences cell function by modulating the activity of ion channels or receptors involved in the transmission of nerve impulses .
Molecular Mechanism
Given its anaesthetic properties, it likely exerts its effects at the molecular level by interacting with specific targets in the nervous system .
Dosage Effects in Animal Models
In animal models, Propoxate has been shown to be a potent anaesthetic. The effects of different dosages of Propoxate have not been thoroughly studied .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Propoxat beinhaltet die Veresterung von 1-(1-Phenylethyl)-1H-imidazol-5-carbonsäure mit Propanol. Die Reaktion erfordert typischerweise einen sauren Katalysator wie Schwefelsäure oder Salzsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Carbonsäure in den Ester zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound würde wahrscheinlich ähnliche Veresterungsprozesse beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren könnte die Effizienz und Ausbeute der Reaktion verbessern. Darüber hinaus würden Reinigungsschritte wie Destillation oder Umkristallisation eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Propoxat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Alkoholen führen.
Substitution: Der Imidazolring in this compound kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Imidazolderivaten.
Vergleich Mit ähnlichen Verbindungen
Propoxat ist strukturell mit Etomidat und Metomidat verwandt, die beide ebenfalls Anästhetika sind. Hier sind einige Vergleiche:
Etomidat: Wird als intravenöses Anästhetikum beim Menschen eingesetzt, bekannt für seinen schnellen Beginn und seine kurze Wirkdauer.
Metomidat: Ähnlich wie Etomidat, wird hauptsächlich in der Veterinärmedizin eingesetzt.
Einzigartigkeit von this compound: Im Gegensatz zu Etomidat und Metomidat wird this compound nicht in der Humanmedizin eingesetzt, sondern hat Anwendung als Anästhetikum bei Fischen gefunden, was sein Potenzial für den Einsatz in der aquatischen Forschung und Aquakultur unterstreicht.
Ähnliche Verbindungen
- Etomidat
- Metomidat
- Propofol : Ein weiteres intravenöses Anästhetikum, das beim Menschen eingesetzt wird, bekannt für seinen schnellen Beginn und seine kurze Wirkdauer.
Die einzigartige Anwendung von this compound in der Fischnarkose und seine strukturelle Ähnlichkeit mit anderen Anästhetika machen es zu einer Verbindung von Interesse in der wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
propyl 3-(1-phenylethyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGPZAQFNYKISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057810 | |
| Record name | Propoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7036-58-0 | |
| Record name | Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7036-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propoxate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42D353K88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Propoxate primarily used for in a clinical setting?
A1: Propoxate is a short-acting intravenous anesthetic agent. Research indicates its effectiveness in facilitating smoother tracheal extubation after general anesthesia [, ]. Studies suggest that administering Propoxate intravenously, often alongside other anesthetics like Tramadol, can minimize the stress response often associated with the extubation process, leading to more stable hemodynamics in patients [].
Q2: Are there any specific surgical procedures where Propoxate's application is explored?
A2: While Propoxate's use in tracheal extubation is highlighted, research also explores its application in specific surgical fields. Studies indicate its potential in ophthalmic procedures []. Research suggests that using a target-controlled infusion of Propoxate can maintain stable vital signs and ensure adequate anesthesia depth during eye surgeries, contributing to a smoother surgical experience [].
Q3: Has Propoxate been studied alongside other anesthetic agents?
A3: Yes, the research highlights Propoxate's use in combination with other anesthetic drugs. For instance, one study investigated the combined effect of Propoxate and Fentanyl for general anesthesia recovery []. Results suggest that this combination might accelerate the awakening process without compromising the stability of vital signs [], indicating a potential advantage in clinical settings.
Q4: Are there any analytical techniques used to measure Propoxate levels?
A4: Interestingly, Propoxate plays a role in a specific analytical method for measuring another anesthetic agent, Etomidate. Research describes a gas chromatography technique utilizing a nitrogen detector where Propoxate serves as the internal standard for quantifying Etomidate serum levels [, ]. This method allows for the rapid determination of Etomidate concentrations, even during surgical procedures, demonstrating Propoxate's utility beyond its anesthetic properties [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





